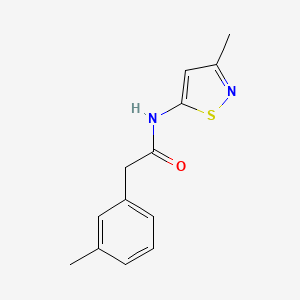![molecular formula C17H20BrN3O B6446297 2-({1-[(3-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine CAS No. 2549064-76-6](/img/structure/B6446297.png)
2-({1-[(3-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[(3-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(3-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine typically involves multiple steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction.
Coupling with Pyrazine: The final step involves coupling the piperidine derivative with a pyrazine ring through a nucleophilic substitution or a similar coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be performed on the bromophenyl group to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are commonly used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazine ring.
Scientific Research Applications
2-({1-[(3-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-({1-[(3-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine involves its interaction with specific molecular targets in the body. The bromophenyl group may interact with receptors or enzymes, while the piperidine and pyrazine rings contribute to the overall binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-({1-[(4-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine
- 2-({1-[(3-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine
- 2-({1-[(3-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine
Uniqueness
2-({1-[(3-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine is unique due to the specific substitution pattern on the pyrazine ring and the presence of the bromophenyl group. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[[1-[(3-bromophenyl)methyl]piperidin-4-yl]methoxy]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O/c18-16-3-1-2-15(10-16)12-21-8-4-14(5-9-21)13-22-17-11-19-6-7-20-17/h1-3,6-7,10-11,14H,4-5,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFHWWATQDXIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)CC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(3-bromo-4-methoxyphenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6446225.png)
![N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6446230.png)
![1-(azepan-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6446246.png)
![4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine](/img/structure/B6446254.png)
![2-(5-chloropyridin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B6446259.png)
![N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446262.png)
![4-({1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6446270.png)
![4-({1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6446275.png)
![N-{1-[(3-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446285.png)
![4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6446289.png)
![6-fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzothiazole](/img/structure/B6446304.png)
![4-fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzothiazole](/img/structure/B6446311.png)
![4-{2-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6446315.png)
